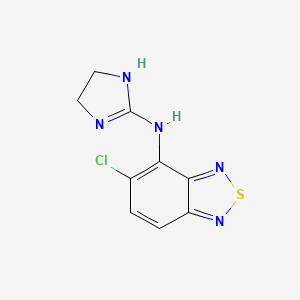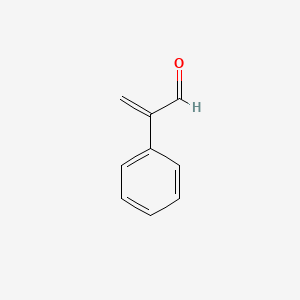![molecular formula C17H20N2O2 B1209007 N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide](/img/structure/B1209007.png)
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide is a derivative of huperzine A, an alkaloid extracted from the club moss Huperzia serrata. Huperzine A has been traditionally used in Chinese medicine for its neuroprotective properties, particularly in the treatment of Alzheimer’s disease. This compound retains many of the beneficial properties of huperzine A but with enhanced pharmacokinetic properties, making it a promising candidate for further research and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide typically involves the acetylation of huperzine A. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored using chromatographic techniques to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of huperzine A from Huperzia serrata, followed by its acetylation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity .
化学反应分析
Types of Reactions
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce this compound.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as dihydro derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibitors.
Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease, myasthenia gravis, and other cognitive disorders.
作用机制
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease. The compound also interacts with various molecular targets and pathways, including the Wnt signaling pathway, synaptotagmin, and neuroligins, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
Huperzine A: The parent compound, known for its acetylcholinesterase inhibitory activity.
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with similar therapeutic applications
Uniqueness
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide is unique due to its enhanced pharmacokinetic properties compared to huperzine A. It has better bioavailability and a longer half-life, making it more effective in maintaining therapeutic levels in the body. Additionally, its ability to cross the blood-brain barrier efficiently adds to its potential as a neuroprotective agent .
属性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-4-13-12-7-10(2)9-17(13,19-11(3)20)14-5-6-16(21)18-15(14)8-12/h4-7,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/b13-4-/t12-,17+/m0/s1 |
InChI 键 |
YIFQYDYQMHGCTN-KRXRDCLUSA-N |
手性 SMILES |
C/C=C\1/[C@@H]2CC3=C([C@]1(CC(=C2)C)NC(=O)C)C=CC(=O)N3 |
规范 SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)NC(=O)C)C=CC(=O)N3 |
同义词 |
N-acetylhuperzine A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


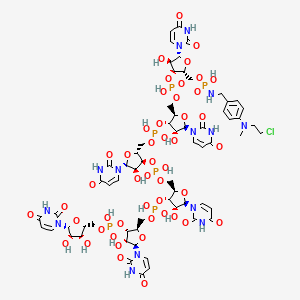
![2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid](/img/structure/B1208927.png)
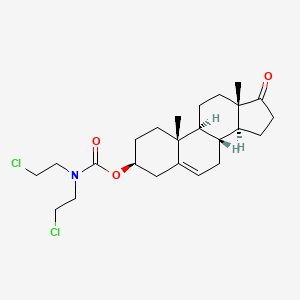
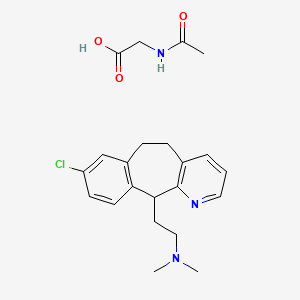
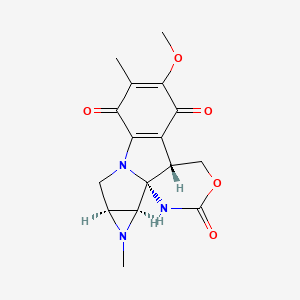
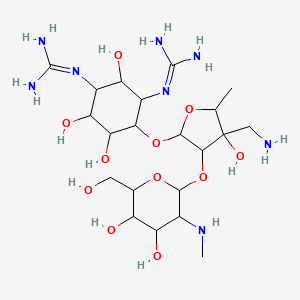
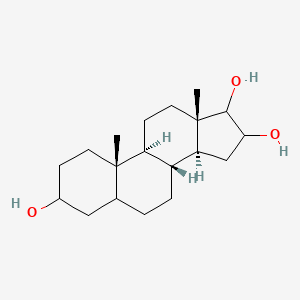
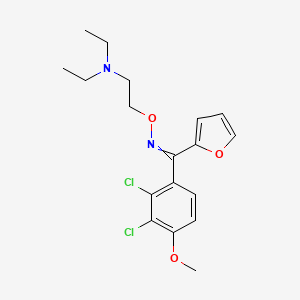
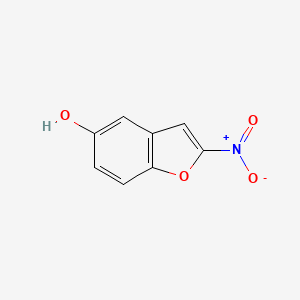
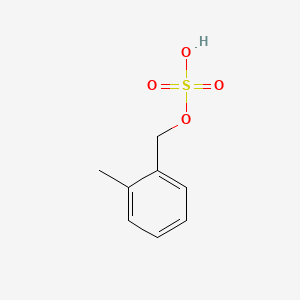
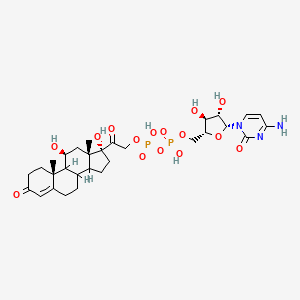
![1,9,10,11,12,12-hexachloro-4,6-dimethyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1208942.png)
